molecular formula C17H11ClO B11852194 4-(Naphthalen-1-yl)benzoyl chloride

4-(Naphthalen-1-yl)benzoyl chloride

Cat. No.: B11852194
M. Wt: 266.7 g/mol
InChI Key: DUHGUJMRGQVUQO-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)benzoyl chloride is an organic compound with the molecular formula C17H11ClO. It is a derivative of benzoyl chloride where the benzene ring is substituted with a naphthalene group at the para position. This compound is known for its utility in organic synthesis, particularly in the formation of various chemical intermediates and products .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Naphthalen-1-yl)benzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)benzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-yl)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include various nucleophilic sites on organic molecules, such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-1-yl)benzoyl chloride is unique due to the presence of both a benzoyl chloride and a naphthalene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both aromatic systems are required .

Properties

IUPAC Name

4-naphthalen-1-ylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHGUJMRGQVUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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